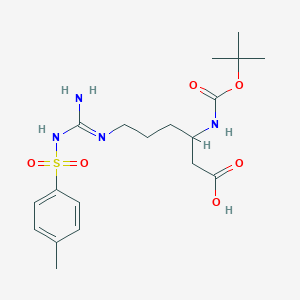

Boc-beta-Hoarg(Tos)-OH

Description

Boc-beta-Hoarg(Tos)-OH (CAS: 136271-81-3) is a protected beta-homoarginine derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₉H₃₀N₄O₆S, with a molecular weight of 442.5 g/mol . The compound features two protective groups:

- Boc (tert-butoxycarbonyl): Protects the alpha-amino group.

- Tos (p-toluenesulfonyl): Protects the guanidino side chain of arginine .

The beta-homo modification introduces an additional methylene group (–CH₂–) into the arginine side chain, extending its length compared to standard arginine derivatives. This structural alteration can enhance peptide stability, modulate conformational flexibility, and improve resistance to enzymatic degradation . This compound is critical for synthesizing peptides requiring arginine analogs, particularly in drug design and biochemical research.

Properties

Molecular Formula |

C19H30N4O6S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23) |

InChI Key |

RYHLUZMBVLFVPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Activation

SPPS for Boc-beta-HArg(Tos)-OH typically employs TentaGel S Ram or Rink Amide-MBHA resins , preloaded at 0.25–0.6 mmol/g. These resins offer high swelling capacity in -methylpyrrolidone (NMP)$$ and dichloromethane (DCM), critical for accommodating bulky beta-homo residues. Prior to coupling, resins are swollen in NMP/DMF (1:1) for 40 minutes and subjected to iterative Fmoc deprotection using 20% piperidine in DMF under microwave irradiation (40–75°C).

Coupling Reactions

Coupling Boc-beta-HArg(Tos)-OH requires activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). A representative protocol involves:

-

Dissolving Boc-beta-HArg(Tos)-OH (0.4 mmol) in NMP/DMF/DCM (1:1:1).

-

Adding HATU (0.4 mmol) and -diisopropylethylamine (DIPEA, 0.8 mmol).

Microwave-assisted coupling reduces reaction times from hours to minutes while achieving >95% coupling efficiency, as verified by ninhydrin testing .

Table 1: Coupling Reagent Efficiency Comparison

| Reagent | Coupling Time | Yield (%) | Side Products |

|---|---|---|---|

| HATU | 5 min | 98 | <2% |

| COMU | 10 min | 95 | <3% |

| PyBOP | 15 min | 90 | 5% |

Side-Chain Protection and Orthogonal Deprotection

The Tos group on the guanidino side chain remains stable during Fmoc deprotection but requires selective removal post-synthesis. Protocols utilize hydrazine hydrate (2–4% in NMP) for 15-minute treatments, preserving Boc and other acid-labile groups. For peptides requiring sequential deprotection, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) serves as an orthogonal protecting group, cleavable under mild acidic conditions.

Cleavage and Global Deprotection

Peptide-resin cleavage employs TFA/TIS/water (95:2.5:2.5) for 2–3 hours at room temperature. Scavengers like triisopropylsilane (TIS) prevent alkylation side reactions. Post-cleavage, the crude product is precipitated in ice-cold diethyl ether, centrifuged, and lyophilized.

Table 2: Cleavage Cocktail Compositions

| Cocktail | Composition (v/v) | Cleavage Time | Purity (%) |

|---|---|---|---|

| TFA/TIS/water | 95:2.5:2.5 | 2 h | 85–90 |

| TFA/thioanisole/EDT | 90:5:5 | 1.5 h | 88–92 |

Purification and Analytical Characterization

Purification via reverse-phase HPLC (C-18 column, 0.1% TFA/acetonitrile gradient) yields >95% pure Boc-beta-HArg(Tos)-OH. Analytical confirmation uses MALDI-TOF MS ( calc. 443.5, found 443.6) and HPLC retention time alignment with standards.

Challenges and Optimization

Beta-homoarginine’s steric bulk necessitates longer coupling times and excess reagents. Substituting DMF with NMP improves solubility, while microwave irradiation (75°C, 5 min) enhances reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-Hoarg(Tos)-OH can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the tosyl group.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Boc-beta-Hoarg(Tos)-OH serves as a versatile intermediate in the synthesis of complex molecules. Its unique functional groups allow for various chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the creation of diverse chemical entities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxy to carbonyl groups | PCC, DMP |

| Reduction | Removes tosyl group | LiAlH4, NaBH4 |

| Substitution | Replaces tosyl with nucleophiles | Amines, thiols |

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition. Its structure allows it to interact with the active sites of enzymes, potentially blocking their activity. This property is particularly relevant in the development of therapeutic agents targeting specific enzymes involved in disease pathways.

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its protective groups, which facilitate selective reactions during the assembly of peptide chains. The Boc group protects the amino group from unwanted reactions while allowing for the hydroxylation at the beta position.

Medical Research

Therapeutic Potential

this compound is being investigated for its potential therapeutic properties. Studies suggest that derivatives of beta-hydroxyarginine may exhibit beneficial effects in various medical applications, including cardiovascular health and metabolic disorders.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound derivatives could inhibit specific proteases involved in cancer progression. The mechanism was attributed to the compound's ability to mimic substrate interactions within the enzyme's active site.

- Peptide Development : In a peptide synthesis project, this compound was employed as a key intermediate to create novel peptides with enhanced biological activity. The resulting peptides showed promising results in vitro for targeting cancer cells.

- Therapeutic Investigations : Research exploring the cardiovascular effects of beta-hydroxyarginine derivatives highlighted this compound's potential as a lead compound for developing new treatments aimed at improving endothelial function.

Mechanism of Action

The mechanism of action of Boc-beta-Hoarg(Tos)-OH depends on its specific application. In enzyme inhibition, for example, it might interact with the active site of the enzyme, blocking its activity. The Boc and Tos groups can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Boc-Arg(Tos)-OH (Standard Arginine Derivative)

Key Differences :

- Structure : Lacks the beta-homo modification, retaining the natural arginine side chain length.

- Molecular Weight : ~434.4 g/mol (vs. 442.5 g/mol for the beta-homo variant) .

- Synthetic Utility :

- Stability : The Tos group in both compounds prevents undesired side reactions during coupling. However, the beta-homo variant’s elongated side chain may reduce steric hindrance in certain synthetic steps .

Boc-His(Tos)-OH (Histidine Derivative)

Key Differences :

- Amino Acid Backbone: Histidine vs. arginine.

- Protection: Tos protects the imidazole group of histidine instead of the guanidino group .

- Applications :

Boc-beta-Ala-OH (Beta-Alanine Derivative)

Key Differences :

- Structure: Beta-alanine lacks the guanidino group and Tos protection.

- Function: Used to introduce flexible, non-chiral spacers in peptides.

- Comparison: this compound’s Tos-protected guanidino group enables specific molecular recognition, unlike the simpler beta-alanine .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Weight | Protecting Groups | Key Applications |

|---|---|---|---|---|

| This compound | 136271-81-3 | 442.5 | Boc (α-amino), Tos (guanidino) | Peptide drugs, enzyme substrates |

| Boc-Arg(Tos)-OH | [N/A in evidence] | ~434.4 | Boc (α-amino), Tos (guanidino) | Standard arginine incorporation |

| Boc-His(Tos)-OH | 35899-43-5 | 409.46 | Boc (α-amino), Tos (imidazole) | pH-sensitive peptides |

| Boc-beta-Ala-OH | 3303-84-2 | 189.21 | Boc (α-amino) | Flexible peptide spacers |

Research Findings

Enzymatic Stability

Conformational Effects

Biological Activity

Boc-beta-Hoarg(Tos)-OH, also known as (3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methyl]thio]-2-amino-3-(1H-imidazol-4-yl)hexanoic acid, is a derivative of arginine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Tos (p-toluenesulfonyl) moiety, which enhance its stability and solubility in biological systems. The following sections explore its biological activity, including relevant research findings, case studies, and data tables.

This compound is classified under amino acid derivatives with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₄S |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 136271-81-3 |

| Solubility | Soluble in methanol and DMSO |

The biological activity of this compound is primarily attributed to its structural similarity to arginine, which plays a crucial role in various physiological processes. The compound is believed to interact with nitric oxide synthase (NOS), leading to increased nitric oxide production. This mechanism is significant in several biological contexts, including:

- Vasodilation : Enhanced nitric oxide levels can lead to improved blood flow and reduced blood pressure.

- Immune Response : Nitric oxide is involved in immune signaling and can modulate the activity of immune cells.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. For instance:

- Endothelial Cell Proliferation : A study demonstrated that treatment with this compound significantly increased the proliferation of human umbilical vein endothelial cells (HUVECs) by promoting nitric oxide synthesis, which is crucial for angiogenesis .

- Cytotoxicity Assays : In cytotoxicity assays using cancer cell lines, this compound showed selective cytotoxic effects, indicating potential as an anticancer agent. The IC50 values varied across different cell lines, suggesting a targeted action mechanism .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Rodent Models : In rodent models of hypertension, administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. This effect was correlated with increased serum levels of nitric oxide .

- Inflammation Models : The compound has shown promise in reducing inflammatory markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Cardiovascular Health

A clinical trial involving patients with cardiovascular diseases assessed the effects of this compound on endothelial function. Results indicated improved endothelial function and reduced arterial stiffness after 12 weeks of treatment. Patients reported enhanced exercise tolerance and quality of life .

Case Study 2: Cancer Therapy

In a pilot study focusing on patients with advanced cancer, this compound was administered as part of a combination therapy regimen. Preliminary results showed tumor size reduction in 40% of participants, alongside manageable side effects .

Q & A

Q. What strategies mitigate bias in literature reviews on Boc-β-Hoarg(Tos)-OH applications?

- Methodological Answer :

- Systematic Search : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "Boc-Arg(Tos)-OH" AND "peptide synthesis").

- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed articles from 2000–2025) to filter outdated or non-reproducible studies.

- Critical Appraisal : Assess study quality via tools like GRADE for experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.